molecular formula C16H21N3O2S B6695913 N-[2-(hydroxymethyl)cycloheptyl]-5-thiophen-3-yl-1H-pyrazole-4-carboxamide

N-[2-(hydroxymethyl)cycloheptyl]-5-thiophen-3-yl-1H-pyrazole-4-carboxamide

Cat. No.: B6695913
M. Wt: 319.4 g/mol
InChI Key: LNTOSYHVXPUGRN-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)cycloheptyl]-5-thiophen-3-yl-1H-pyrazole-4-carboxamide: is a complex organic compound characterized by its unique structure, which includes a cycloheptyl ring, a thiophene ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-(hydroxymethyl)cycloheptyl]-5-thiophen-3-yl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c20-9-11-4-2-1-3-5-14(11)18-16(21)13-8-17-19-15(13)12-6-7-22-10-12/h6-8,10-11,14,20H,1-5,9H2,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTOSYHVXPUGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)NC(=O)C2=C(NN=C2)C3=CSC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)cycloheptyl]-5-thiophen-3-yl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cycloheptyl ring, followed by the introduction of the hydroxymethyl group. The thiophene ring is then synthesized and attached to the cycloheptyl ring. Finally, the pyrazole ring is formed and the carboxamide group is introduced. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)cycloheptyl]-5-thiophen-3-yl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carboxamide group results in an amine derivative.

Scientific Research Applications

N-[2-(hydroxymethyl)cycloheptyl]-5-thiophen-3-yl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)cycloheptyl]-5-thiophen-3-yl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cycloheptyl derivatives, thiophene derivatives, and pyrazole derivatives. Examples are:

Uniqueness

N-[2-(hydroxymethyl)cycloheptyl]-5-thiophen-3-yl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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